molecular formula C10H11ClO2 B8437387 1-(4-Chlorophenoxy)butan-2-one

1-(4-Chlorophenoxy)butan-2-one

Cat. No.: B8437387
M. Wt: 198.64 g/mol
InChI Key: HFDNYDCQCIZMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)butan-2-one is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(4-chlorophenoxy)butan-2-one

InChI

InChI=1S/C10H11ClO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3

InChI Key

HFDNYDCQCIZMOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalylchloride (1.0 ml, 0.011 mmol) is added to a solution of dimethylsulfoxide (DMSO) (1.7 ml, 0.022 mol) in methylenechloride (20 ml) at −60° C. 1-(4-Chlorophenoxy)-butan-2-ol (2.0 g, 0.01 mol) is added in one portion. After 15 minutes triethylamine (7 ml, 0.05 mol) is added and the reaction temperature is allowed to warm up and reach 0° C. The mixture is diluted with diethylether and washed repeatedly with brine. The organic phase is dried, filtered evaporated to give the 1-(4-chlorophenoxy)-butane-2-one.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(4-Chlorophenoxy)-butan-2-ol
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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